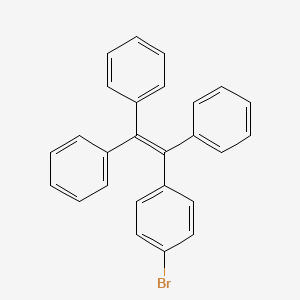

1-(4-ブロモフェニル)-1,2,2-トリフェニルエチレン

概要

説明

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a compound that can be associated with the family of triphenylethylenes, which are known for their interesting photophysical properties and potential applications in material science. The presence of a bromine atom on the phenyl ring can significantly influence the chemical behavior and properties of the molecule due to the heavy atom effect and its electron-withdrawing nature .

Synthesis Analysis

The synthesis of related triphenylethylene derivatives has been explored in various studies. For instance, the synthesis of trans-4-Bromo-1,2-Diphenylethylene, a compound structurally similar to 1-(4-Bromophenyl)-1,2,2-triphenylethylene, has been achieved using 4-Bromobenzaldehyde as a starting material through a two-step reaction process. The reaction conditions were optimized to achieve a yield of up to 68%, indicating a feasible pathway for industrial production . Additionally, the synthesis of multisubstituted triphenylenes and phenanthrenes has been reported using o-bromobenzyl alcohol in a palladium-catalyzed cascade reaction, which suggests potential synthetic routes for related bromophenyl compounds .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene is characterized by the presence of a central ethylene group flanked by phenyl rings, one of which is substituted with a bromine atom. The introduction of bromine is known to enhance photochromism and photodeformation properties due to additional C-H...Br interactions and its electron-withdrawing property . The molecular structure can also influence the absorption and fluorescence spectra, as seen in phenyleneethynylenes with various main group element moieties .

Chemical Reactions Analysis

The chemical reactivity of triphenylethylenes can be complex, with reactions such as addition-cyclizations and halogenation being influenced by the steric and electronic effects of substituents. For example, 1,1,2-Tribenzoylethylene undergoes typical addition-cyclizations to form chloro and acetoxy furans, and its bromination leads to rearrangement to the 2-bromo compound . The kinetics of bromination of diphenylethylenes have been studied, showing that the reaction is second-order in Br2 and first-order in the olefin, with the formation of dibromides and vinyl bromides depending on the concentration of Br2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene are likely to be influenced by the bromine substituent. Bromine atoms can promote room temperature phosphorescence (RTP) due to the heavy atom effect, leading to persistent afterglow . The polymerization of related bromophenols has been studied, revealing insights into the controllable molecular weights and the mechanism of molecular weight control, which could be relevant for understanding the properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene .

科学的研究の応用

抗真菌作用

この化合物は、潜在的な抗真菌作用について研究されています。ある研究では、フザリウム・オキシスポルム f.sp. アルベディニス FAO 菌株に対するin vitro 抗真菌作用を調査し、46% の阻害率を示し、中等度の活性を示しました 。これは、1-(4-ブロモフェニル)-1,2,2-トリフェニルエチレンの誘導体を抗真菌剤としてさらに検討できる可能性を示唆しています。

水生生物における生物活性

1-(4-ブロモフェニル)-1,2,2-トリフェニルエチレンに関連するピラゾリン誘導体の生物活性について研究が行われています。 ある研究では、このような誘導体のニジマス稚魚におけるアセチルコリンエステラーゼ (AchE) 活性とマロンジアルデヒド (MDA) レベルに対する神経毒性について焦点を当て、これらは酸化ストレスと神経毒性の指標です .

有機合成中間体

1-(4-ブロモフェニル)-1,2,2-トリフェニルエチレンに構造的に関連する化合物は、有機合成の中間体として使用されます。 たとえば、(S)-(-)-1-(4-ブロモフェニル)エチルアミンは、有機合成における原料として使用され、医薬品や農薬の中間体として役立ちます .

抗菌性

この化合物の誘導体は、抗菌作用について調査されています。 大腸菌、枯草菌、黄色ブドウ球菌などの細菌株に対して有意な効果は認められませんでしたが、この研究は、優れた抗菌剤となりうる構造をさらに探求することを奨励しています .

界面活性剤合成

4-ブロモフェニル部分を包含するベンゼンスペーサーを有する新規な界面活性剤が、銅触媒クロスカップリング反応により合成されました。 その構造は、様々な分光学的分析法によって確認され、界面活性剤分野での潜在的な用途を示しています .

生体医用用途

1-(4-ブロモフェニル)-1,2,2-トリフェニルエチレンの誘導体は、抗菌作用、抗真菌作用、抗癌作用、抗酸化作用、抗けいれん作用など、数多くの生体医用用途に関連付けられています。 生物活性強度の変化は、複素環に導入された異なる置換基の影響を受けています .

作用機序

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.

Result of Action

A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.

特性

IUPAC Name |

1-bromo-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJLJYSALGARCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647788 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34699-28-0 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

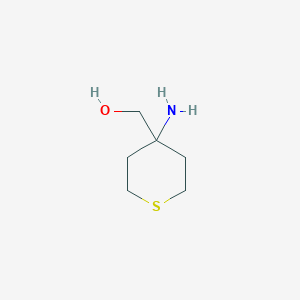

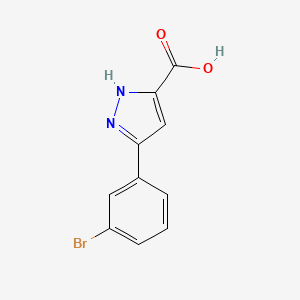

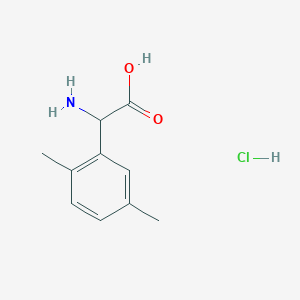

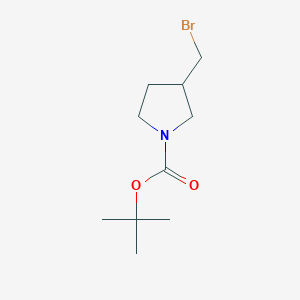

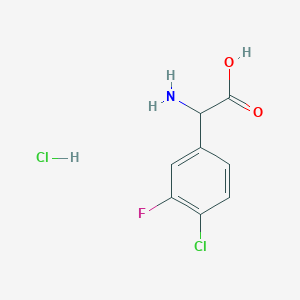

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)